molecular formula C17H19ClN2O2S B6582168 1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea CAS No. 1210480-86-6

1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea

Cat. No.: B6582168
CAS No.: 1210480-86-6
M. Wt: 350.9 g/mol
InChI Key: ROLQLBYKHZNENA-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea is a synthetic organic compound that features a chlorophenyl group, a thiophene ring, and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorophenyl isocyanate, is reacted with an appropriate amine to form the chlorophenyl intermediate.

    Thiophene Derivative Synthesis: The thiophene ring is introduced through a series of reactions involving thiophene-2-carboxylic acid and subsequent functionalization.

    Oxane Ring Formation: The oxane ring is synthesized via cyclization reactions, often involving epoxides and alcohols.

    Final Coupling Reaction: The chlorophenyl intermediate is coupled with the thiophene-oxane derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiourea: Similar structure but contains a thiourea group instead of a urea group.

    1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}carbamate: Contains a carbamate group instead of a urea group.

Uniqueness

1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c18-13-4-1-2-5-14(13)20-16(21)19-12-17(7-9-22-10-8-17)15-6-3-11-23-15/h1-6,11H,7-10,12H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLQLBYKHZNENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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